molecular formula C10H9F3N2 B13257040 4-(Ethylamino)-2-(trifluoromethyl)benzonitrile

4-(Ethylamino)-2-(trifluoromethyl)benzonitrile

Cat. No.: B13257040
M. Wt: 214.19 g/mol
InChI Key: QUWSCCMBFICRIS-UHFFFAOYSA-N
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Description

4-(Ethylamino)-2-(trifluoromethyl)benzonitrile is an organic compound characterized by the presence of an ethylamino group and a trifluoromethyl group attached to a benzonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of benzonitrile derivatives, which can be achieved using reagents such as Umemoto’s reagents

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or distillation to obtain the desired product in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-(Ethylamino)-2-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted benzonitrile compounds.

Scientific Research Applications

4-(Ethylamino)-2-(trifluoromethyl)benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism by which 4-(Ethylamino)-2-(trifluoromethyl)benzonitrile exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. The ethylamino group may participate in hydrogen bonding and other interactions with target molecules, influencing the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)benzonitrile: Similar in structure but lacks the ethylamino group.

    4-(Methylamino)-2-(trifluoromethyl)benzonitrile: Contains a methylamino group instead of an ethylamino group.

    4-(Dimethylamino)-2-(trifluoromethyl)benzonitrile: Contains a dimethylamino group instead of an ethylamino group.

Uniqueness

4-(Ethylamino)-2-(trifluoromethyl)benzonitrile is unique due to the presence of both the ethylamino and trifluoromethyl groups, which confer distinct chemical and physical properties. These functional groups can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H9F3N2

Molecular Weight

214.19 g/mol

IUPAC Name

4-(ethylamino)-2-(trifluoromethyl)benzonitrile

InChI

InChI=1S/C10H9F3N2/c1-2-15-8-4-3-7(6-14)9(5-8)10(11,12)13/h3-5,15H,2H2,1H3

InChI Key

QUWSCCMBFICRIS-UHFFFAOYSA-N

Canonical SMILES

CCNC1=CC(=C(C=C1)C#N)C(F)(F)F

Origin of Product

United States

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